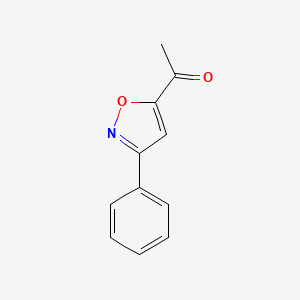

1-(3-Phenylisoxazol-5-yl)ethanone

Description

Historical Context and Evolution of Isoxazole (B147169) Chemistry

The field of isoxazole chemistry has a rich history dating back to the late 19th century. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first synthesized in 1888. ontosight.ai A pivotal moment in the development of isoxazole chemistry occurred in 1903, when Ludwig Claisen reported the synthesis of the parent isoxazole compound. nih.gov His work on the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888 was a significant early contribution. ijpcbs.com

Early investigations into isoxazoles were driven by their unique chemical properties, which made them intriguing subjects for organic chemists. ontosight.ai Between 1930 and 1946, significant advancements were made, particularly in the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com Over the decades, the development of new synthetic methodologies, such as the copper(I)-catalyzed one-pot procedure for creating 3,5-disubstituted isoxazoles, has greatly expanded the accessibility and diversity of these compounds. nih.gov

Importance of the Isoxazole Ring System in Diverse Chemical Disciplines

The isoxazole ring is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in adjacent positions. nih.govchemicalbook.com This structural motif is of immense importance in medicinal chemistry and materials science due to its wide spectrum of biological activities and versatile chemical properties. nih.govnanobioletters.com Isoxazoles are considered electron-rich azoles and are aromatic, though the presence of the heteroatoms influences this aromaticity. chemicalbook.comwikipedia.org

The isoxazole nucleus is a key component, or pharmacophore, in numerous biologically active compounds and approved drugs. nih.govchemicalbook.com Derivatives of isoxazole have demonstrated a vast array of pharmacological activities, including:

Anti-inflammatory nih.govnanobioletters.com

Anticancer nih.govnanobioletters.com

Antimicrobial nih.gov

Antiviral nih.gov

Anticonvulsant nih.gov

This broad utility has led to the incorporation of the isoxazolyl group in various commercial drugs, such as the COX-2 inhibitor valdecoxib (B1682126) and beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.org Furthermore, isoxazoles serve as valuable synthetic intermediates, acting as precursors for a range of other molecules, including β-hydroxy ketones and γ-amino alcohols. ijpcbs.comtaylorandfrancis.com The synthesis of isoxazoles is often achieved through methods like the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgtaylorandfrancis.com

Significance of Acetyl and Phenyl Moieties in Molecular Design and Reactivity

The functionality and potential applications of 1-(3-Phenylisoxazol-5-yl)ethanone are significantly influenced by its constituent acetyl and phenyl groups.

The acetyl group (-COCH₃) is a fundamental functional group in organic chemistry, derived from acetic acid. fiveable.mewisdomlib.org Its presence in a molecule can substantially alter its physical and chemical properties. nguyenstarch.com Acetylation, the process of adding an acetyl group, can improve the solubility, stability, and bioavailability of drug compounds. nguyenstarch.com A classic example is acetylsalicylic acid (aspirin), where the addition of an acetyl group to salicylic (B10762653) acid enhances its anti-inflammatory effectiveness. nguyenstarch.comwikipedia.org In molecular design, the acetyl group's carbonyl component can participate in various chemical reactions and acts as a hydrogen bond acceptor, influencing intermolecular interactions. wisdomlib.org

The phenyl group (C₆H₅), a functional group derived from benzene, is a ubiquitous structural motif in organic and medicinal chemistry. wisdomlib.orgtestbook.com Its aromatic nature provides conformational rigidity and stability to the molecular framework. youtube.com The phenyl group significantly impacts a molecule's lipophilicity (fat-solubility), which is a critical factor in how a drug is absorbed and distributed. wisdomlib.org Modifications to the phenyl ring, creating substituted phenyl groups, can fine-tune the electronic and steric properties of a compound, thereby modulating its biological activity. wisdomlib.org Phenyl groups are integral to a wide array of pharmaceuticals, including the cholesterol-lowering drug atorvastatin (B1662188) and the allergy medication fexofenadine. testbook.com

| Moiety | Chemical Significance |

| Isoxazole Ring | Core heterocyclic scaffold with diverse biological activities. nih.govnanobioletters.com |

| Acetyl Group | Modifies solubility and stability; enhances pharmacological properties. nguyenstarch.comwikipedia.org |

| Phenyl Group | Provides structural stability and influences lipophilicity and bioactivity. wisdomlib.orgyoutube.com |

This table is interactive. Click on the headers to sort.

Properties

IUPAC Name |

1-(3-phenyl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHVRTPQGGXAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370649 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2048-69-3 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Phenylisoxazol 5 Yl Ethanone and Its Analogues

Pioneering 1,3-Dipolar Cycloaddition Reactions in Isoxazole (B147169) Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene, stands as a cornerstone for the synthesis of the isoxazole core. This powerful transformation allows for the direct construction of the five-membered heterocyclic ring with a high degree of atom economy.

Nitrile Oxide Cycloadditions with Olefinic and Acetylenic Dipolarophiles

The 1,3-dipolar cycloaddition of benzonitrile (B105546) oxide with appropriate acetylenic or olefinic partners is a primary route to 3-phenylisoxazoles. Benzonitrile oxide, typically generated in situ from the dehydrohalogenation of benzohydroximoyl chloride or the dehydration of nitro-compounds, readily reacts with terminal alkynes. researchgate.netyoutube.com For the synthesis of 1-(3-phenylisoxazol-5-yl)ethanone, the corresponding acetylenic dipolarophile would be 3-butyn-2-one. The reaction proceeds via a concerted mechanism, leading to the formation of the isoxazole ring. youtube.com While this method is effective, control of regioselectivity can be a challenge, often yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. youtube.com

The reaction's versatility extends to solid-phase synthesis, enabling the construction of isoxazole libraries through the cycloaddition of nitrile oxides with resin-bound alkynes. This approach facilitates parallel synthesis and purification of a diverse range of isoxazole derivatives.

Condensation Reactions with Activated Methylene (B1212753) Compounds

An alternative and widely employed strategy involves the condensation of a compound containing an activated methylene group with a suitable precursor. For the synthesis of this compound, this can be achieved through a multi-component reaction. researchgate.net A convenient one-pot synthesis involves the reaction of hydroxylamine (B1172632), ethyl benzoylacetate, and an aromatic aldehyde in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in refluxing ethanol (B145695). researchgate.net This method offers the advantage of readily available starting materials and operational simplicity.

Another variation involves the reaction of β-keto esters with hydroxylamine, which can proceed in two directions to yield either isoxazolin-5-ones or 3-hydroxyisoxazoles depending on the reaction conditions, particularly the pH during work-up.

Cyclization Strategies Involving α,β-Unsaturated Ketone and Hydroxylamine Precursors

The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride is a robust and frequently utilized method for the synthesis of 3,5-diarylisoxazolines, which can be subsequently oxidized to isoxazoles. researchgate.net In the context of this compound, the required precursor is a chalcone (B49325) derived from the condensation of acetophenone (B1666503) and a suitable aldehyde. The reaction with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, leads to the cyclization and formation of the isoxazole ring. researchgate.net

This methodology has been successfully applied to the synthesis of a variety of substituted isoxazoles, with the substituents on the aromatic rings of the chalcone precursor influencing the final product. researchgate.net The reaction conditions, including the choice of solvent and base, can be optimized to improve yields and facilitate product isolation.

| Precursor Type | Reagents | Key Features |

| α,β-Unsaturated Ketone (Chalcone) | Hydroxylamine Hydrochloride, Base (e.g., NaOH, KOH) | Robust and versatile method for 3,5-disubstituted isoxazoles. |

| Benzoylacetylene | Benzonitrile Oxide | Direct cycloaddition to form the isoxazole ring. |

| Ethyl Benzoylacetate | Hydroxylamine, Aldehyde, Base (e.g., DABCO) | One-pot, multi-component reaction with readily available starting materials. |

Contemporary Synthetic Approaches for Isoxazole Derivatives

Modern organic synthesis has focused on developing more efficient, selective, and environmentally benign methods. These advancements have been successfully applied to the synthesis of isoxazoles, including this compound and its analogues.

Transition Metal-Catalyzed Protocols for Enhanced Regio- and Stereoselectivity

Transition metal catalysis has emerged as a powerful tool to control the regioselectivity of isoxazole synthesis. rsc.orgnih.gov Copper and ruthenium catalysts, for instance, have been shown to promote the [3+2] cycloaddition of nitrile oxides with terminal alkynes at room temperature, leading to the exclusive formation of 3,5-disubstituted isoxazoles with high yields. nih.govbeilstein-journals.org This catalytic approach overcomes the regioselectivity issues often encountered in thermal cycloadditions.

Palladium catalysts have also been utilized in the electrophilic intramolecular cyclization of alkyne and aldoxime precursors to afford 3,4,5-trisubstituted isoxazoles. nih.gov These metal-catalyzed methods offer milder reaction conditions and greater control over the final product's structure.

Table of Transition Metal Catalysts in Isoxazole Synthesis

| Catalyst | Reaction Type | Advantages |

|---|---|---|

| Copper(I/II) | [3+2] Cycloaddition | High regioselectivity for 3,5-isomers, room temperature reaction. nih.govbeilstein-journals.org |

| Ruthenium(II) | [3+2] Cycloaddition | High yields and regioselectivity for 3,5- and 3,4,5-isomers. nih.gov |

Green Chemistry Innovations in Isoxazole Synthesis

In line with the principles of green chemistry, recent research has focused on developing environmentally friendly methods for isoxazole synthesis. These innovations include the use of alternative energy sources and greener reaction media.

Ultrasound-assisted synthesis has been shown to be an efficient method for preparing isoxazoles. researchgate.netdoaj.orgresearchgate.net Sonication can accelerate reaction rates, improve yields, and often allows for the use of less hazardous solvents. For example, the ultrasound-assisted one-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides has been achieved in water using a CaCl2/K2CO3 pre-catalyst system, demonstrating a significant improvement over conventional methods in terms of reaction time and yield. researchgate.net

Microwave-assisted synthesis is another powerful green technique that has been applied to the preparation of isoxazoles, including (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one. researchgate.netmdpi.comnih.gov Microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. oatext.com Furthermore, the use of environmentally benign solvents like water or ionic liquids, and even solvent-free conditions under ball-milling, are being explored to minimize the environmental impact of isoxazole synthesis. nih.govnih.gov

Table of Green Synthetic Methods for Isoxazoles

| Method | Key Features |

|---|---|

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, use of green solvents like water. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, energy efficiency. researchgate.netoatext.com |

Mechanochemical and Ultrasonic-Assisted Synthetic Enhancements

In recent years, mechanochemistry and sonochemistry have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. These techniques promote chemical reactions through mechanical force or high-frequency sound waves, respectively, often leading to shorter reaction times, higher yields, and milder reaction conditions.

Ultrasonic irradiation, in particular, has been successfully applied to the synthesis of isoxazole derivatives. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.net This method has been employed for the one-pot synthesis of various isoxazole and isoxazoline (B3343090) derivatives, showcasing its efficiency and convenience. researchgate.netresearchgate.netmdpi.com For instance, an efficient one-pot procedure for synthesizing (3-phenylisoxazol-5-yl)methanol derivatives has been developed using ultrasonic assistance, highlighting high yields and significantly reduced reaction times. researchgate.net

The application of ultrasound is particularly beneficial in multi-component reactions for building heterocyclic systems. Researchers have reported the successful synthesis of 3,5-disubstituted isoxazoles and other related heterocycles under ultrasonic cavitation, often using water as a green solvent and eco-friendly oxidants. mdpi.com These sonochemical methods are noted for being environmentally friendly and sustainable. nih.gov For example, the reaction of β-dicarbonyl compounds with hydroxylamine can be completed in as little as 5-10 minutes under ultrasonic conditions. researchgate.net While specific studies focusing exclusively on the mechanochemical synthesis of this compound are not extensively documented, the general success of this technique for related heterocyclic systems suggests its potential as a viable and sustainable synthetic route.

Table 1: Examples of Ultrasonic-Assisted Synthesis of Isoxazole Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde, Hydroxylamine HCl, 4-(allyloxy)azobenzene | SDIC, Water, Ultrasound (47 kHz) | 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines | 10 min | 75-90% | mdpi.com |

| Ethyl Butyrylacetate, Aromatic Aldehyde, Hydroxylamine | Sn(II)-Mont K10, Ultrasound | (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one | Not Specified | Good to Excellent | wpmucdn.com |

| β-Dicarbonyl compounds, Hydroxylamine | Ultrasound | Pyrazole and Isoxazole derivatives | 5-10 min | Not Specified | researchgate.net |

Strategic Utilization of Acetophenone Derivatives as Key Synthetic Intermediates

Acetophenone and its derivatives are versatile and readily available starting materials in organic synthesis. Their strategic utilization as key intermediates provides a convergent and flexible approach to constructing the this compound scaffold and its analogues. The primary strategies involve the transformation of acetophenones into 1,3-dicarbonyl compounds or their synthetic equivalents, such as chalcones, which are then cyclized to form the isoxazole ring.

One of the most common methods involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde (B42025) to form a chalcone (an α,β-unsaturated ketone). researchgate.netresearchgate.net These chalcone intermediates can then undergo cyclization with hydroxylamine hydrochloride in the presence of a base to yield the corresponding 3,5-disubstituted isoxazoles. researchgate.net This two-step process allows for the introduction of a wide variety of substituents on both phenyl rings of the resulting isoxazole, making it a highly modular approach for generating chemical diversity. For example, various substituted benzaldehydes can be reacted with 4-hydroxyacetophenone to produce a library of chalcones, which are then converted into the corresponding isoxazole derivatives. researchgate.net

An alternative and powerful strategy is the synthesis of β-diketones (1,3-diketones) from acetophenone derivatives. This is typically achieved through a Claisen condensation reaction between an acetophenone and an appropriate ester. The resulting 1,3-diketone is a crucial precursor that readily reacts with hydroxylamine to form the isoxazole ring. nih.govwpmucdn.com This method offers a direct route to 5-acylisoxazoles. The condensation of a β-diketone derivative with hydroxylamine hydrochloride in a suitable solvent like pyridine (B92270) or ethanol leads to the formation of the isoxazole derivative, often proceeding through a monoxime or a 5-hydroxyisoxazoline intermediate. wpmucdn.com

The versatility of acetophenone derivatives is further highlighted by their use in 1,3-dipolar cycloaddition reactions, a cornerstone of heterocyclic synthesis. While not a direct conversion, acetophenones can be elaborated into alkynes or other dipolarophiles, which then react with nitrile oxides (generated in situ from aldoximes) to form the isoxazole ring with high regioselectivity.

Table 2: Synthesis of Isoxazole Analogues from Chalcones Derived from Acetophenone Derivatives

| Acetophenone Derivative | Benzaldehyde Derivative | Chalcone Intermediate | Cyclization Conditions | Isoxazole Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methoxy acetophenone | Substituted benzaldehydes | 3-Methoxy substituted chalcones | NH2OH·HCl, Ethanol | 3-(3-Methoxyphenyl)-5-(substituted-phenyl)isoxazoles | Moderate to High | |

| 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone | 4-Hydroxy benzaldehyde | 1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | NH2OH·HCl, KOH, Ethanol, Reflux | 2-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)-5-(4-hydroxyphenyl)isoxazol-4-yl)phenol | 74.2% (chalcone) | researchgate.net |

| 4-Aminoacetophenone | Benzaldehyde derivatives | 4-Amino substituted chalcones | NH2OH·HCl, Base | 5-(Substituted-phenyl)-3-(4-aminophenyl)isoxazoles | 25-70% (chalcone) | researchgate.net |

Table 3: Synthesis of Isoxazole Analogues from β-Diketones Derived from Acetophenone Derivatives

| Acetophenone Derivative | Ester Reactant | β-Diketone Intermediate | Cyclization Conditions | Isoxazole Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | Diethyl phthalate | 1,1'-(1,2-Phenylene)bis(3-phenylpropane-1,3-dione) | Not specified for isoxazole | Bis-(3-phenylisoxazole) derivative | Not Specified | |

| Substituted Acetophenone | Not specified | Diaryl 1,3-diketones | NH2OH·HCl, Silica gel, Microwave | 3,5-Diarylisoxazoles | 82-93% |

Exploration of Reactivity and Mechanistic Transformations of 1 3 Phenylisoxazol 5 Yl Ethanone

Elucidating Reaction Pathways at the Ethaneone Functional Group

The ethaneone group, an acetyl moiety, is a hub of reactivity, susceptible to a variety of chemical modifications. The presence of α-hydrogens on the methyl group and the electrophilic nature of the carbonyl carbon are key to its chemical behavior.

One of the most common transformations involving the acetyl group is its participation in condensation reactions. For instance, in a Claisen-Schmidt condensation , 1-(3-phenylisoxazol-5-yl)ethanone can react with aromatic aldehydes in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. researchgate.netnih.gov These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. researchgate.netnih.gov

Similarly, the Knoevenagel condensation offers another pathway for C-C bond formation at the α-carbon of the acetyl group. This reaction typically involves the condensation with compounds possessing an active methylene (B1212753) group, catalyzed by a weak base. semanticscholar.orgcookechem.comnih.gov

The Mannich reaction provides a method for the aminomethylation of the α-carbon of the ethaneone group. This three-component reaction involves the ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine.

Beyond condensation reactions, the acetyl group can undergo reduction. For example, treatment with reducing agents like sodium borohydride (B1222165) can convert the ketone into a secondary alcohol, 1-(3-phenylisoxazol-5-yl)ethanol. mdpi.com This transformation is crucial for introducing a chiral center into the molecule.

| Reaction Type | Reagents/Conditions | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH, KOH) | Chalcone (B49325) (α,β-unsaturated ketone) |

| Knoevenagel Condensation | Active methylene compound, Weak base | α,β-unsaturated compound |

| Mannich Reaction | Formaldehyde, Primary/Secondary amine | Mannich base (β-amino ketone) |

| Reduction | Sodium borohydride (NaBH4) | Secondary alcohol |

Investigations into the Chemical Behavior of the Isoxazole (B147169) Heterocycle

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is an aromatic system that exhibits a degree of stability. However, it can participate in a range of chemical transformations, including ring-opening reactions and cycloadditions.

The stability of the isoxazole ring can be compromised under certain conditions, leading to its cleavage. For instance, reductive cleavage of the N-O bond is a known reaction of isoxazoles, which can be achieved through catalytic hydrogenation. This ring-opening can lead to the formation of β-enaminones or other acyclic compounds, which can then be used in further synthetic elaborations.

The isoxazole ring can also act as a diene or a dipolarophile in cycloaddition reactions, although this is less common for the aromatic isoxazole ring itself compared to its non-aromatic derivatives like isoxazolines. However, the isoxazole moiety can be constructed via a [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. This is a powerful method for the synthesis of the isoxazole core itself.

Transformations of the isoxazole ring can also lead to the formation of other heterocyclic systems. For example, the reaction of isoxazoles with hydrazines can lead to the formation of pyrazoles. This transformation involves the cleavage of the isoxazole ring and subsequent recyclization.

Derivatization and Functionalization Strategies for Tailored Molecular Architectures

The reactivity of both the ethaneone group and the isoxazole ring makes this compound a valuable building block for the synthesis of more complex molecules with tailored architectures.

A notable example is the synthesis of quinazolinone derivatives. A novel series of 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives have been synthesized and tested for their antineoplastic activity. nih.gov

Furthermore, the chalcones derived from this compound are versatile intermediates for the synthesis of a variety of heterocyclic compounds, such as pyrimidines and benzodiazepines, through their reaction with appropriate binucleophiles. The synthesis of pyrazoline derivatives from chalcones is a well-established method.

The synthesis of various isoxazole derivatives often involves multicomponent reactions, which are efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials.

| Starting Material | Reagents/Conditions | Product Type | Reference |

| This compound | Anthranilic acid derivatives | 3-(3-phenyl-isoxazol-5-yl)-4(3H)-quinazolinones | nih.gov |

| This compound | Aromatic aldehydes, base | Chalcones | researchgate.netnih.gov |

| Chalcone from this compound | Hydrazine hydrate | Pyrazoline derivatives |

Stereochemical Investigations and Isomerization Dynamics

The introduction of a chiral center is a key aspect of modern drug design, and the structure of this compound offers opportunities for stereochemical exploration.

The reduction of the ketone in the ethaneone group to a secondary alcohol, 1-(3-phenylisoxazol-5-yl)ethanol, creates a chiral center at the carbon bearing the hydroxyl group. This results in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual biological activities. Chiral resolution can be achieved by various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Asymmetric synthesis provides a more direct route to obtaining enantiomerically pure or enriched alcohols. This can be achieved by using chiral reducing agents or catalysts that selectively produce one enantiomer over the other. For instance, enzymatic reductions are known to be highly stereoselective.

Isomerization dynamics in the context of this compound would primarily relate to the potential for tautomerism if substituents on the isoxazole ring allow for it, or cis-trans isomerism in its derivatives, such as the chalcones formed from condensation reactions. The α,β-unsaturated ketone of the chalcone can exist as either the E or Z isomer.

| Process | Description |

| Chiral Center Formation | Reduction of the ketone to a secondary alcohol creates a stereocenter. |

| Chiral Resolution | Separation of a racemic mixture of enantiomers into its pure components. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral reagents or catalysts. |

| Geometric Isomerism | Potential for E/Z isomerism in derivatives like chalcones. |

Sophisticated Spectroscopic and Diffraction Techniques for Comprehensive Structural Elucidation of 1 3 Phenylisoxazol 5 Yl Ethanone

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

One-Dimensional ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in 1-(3-phenylisoxazol-5-yl)ethanone.

The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the phenyl group, the isoxazole (B147169) ring proton, and the methyl protons of the ethanone (B97240) moiety. The chemical shifts (δ) of these protons are influenced by their local electronic environments. For instance, the protons on the phenyl ring typically appear as a multiplet in the aromatic region (around 7.4-7.8 ppm), while the isoxazole proton shows a characteristic singlet further downfield. The methyl protons of the acetyl group are observed as a sharp singlet at a higher field.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the ethanone group (typically in the range of 180-200 ppm), the carbons of the phenyl and isoxazole rings, and the methyl carbon. The chemical shifts of the isoxazole ring carbons are particularly diagnostic for confirming the ring structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho) | 7.80 - 7.78 | Multiplet |

| Phenyl-H (meta, para) | 7.50 - 7.45 | Multiplet |

| Isoxazole-H4 | 6.90 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 188.0 |

| Isoxazole-C5 | 171.0 |

| Isoxazole-C3 | 162.0 |

| Phenyl-C1' | 128.0 |

| Phenyl-C2'/C6' | 127.0 |

| Phenyl-C3'/C5' | 129.0 |

| Phenyl-C4' | 131.0 |

| Isoxazole-C4 | 102.0 |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. wiley.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.eduemerypharma.com This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com For example, the signal for the isoxazole C4 carbon can be unambiguously assigned by its correlation to the isoxazole H4 proton. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduemerypharma.com This technique is crucial for piecing together the molecular skeleton. emerypharma.com For instance, an HMBC correlation between the methyl protons and the carbonyl carbon would confirm the presence of the acetyl group. Furthermore, correlations between the isoxazole H4 proton and the carbons of the phenyl ring would establish the connection between these two fragments.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight of a compound, which in turn allows for the deduction of its precise molecular formula. rsc.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision enables the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₉NO₂), HRMS would provide an experimental mass that is extremely close to the calculated theoretical mass of 187.0633, thereby confirming its elemental composition. cookechem.com

Fourier Transform Infrared Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. rsc.org Each functional group within a molecule has characteristic vibrational frequencies, making FT-IR an excellent tool for identifying the presence of specific bonds. researchgate.net In the FT-IR spectrum of this compound, key absorption bands would include: researchgate.net

A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ketone.

Bands in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations within the phenyl and isoxazole rings.

C-H stretching vibrations from the aromatic and methyl groups typically appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

The C-O-N stretching vibrations of the isoxazole ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C=N (Isoxazole) | Stretching | 1600 - 1450 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide information about atomic connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. carleton.edu The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed. ornl.gov

For this compound, a successful single-crystal X-ray diffraction analysis would yield: carleton.edu

The exact bond lengths and bond angles within the molecule.

The conformation of the molecule, including the dihedral angle between the phenyl and isoxazole rings.

Information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking.

This definitive structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Application of Electronic Spectroscopy for Understanding Molecular Orbitals and Transitions

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals (usually the highest occupied molecular orbital, HOMO) to higher-energy molecular orbitals (usually the lowest unoccupied molecular orbital, LUMO).

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π-π* transitions within the conjugated system formed by the phenyl and isoxazole rings. The presence of the carbonyl group can also give rise to n-π* transitions, which are typically weaker and occur at longer wavelengths. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of various functional groups, providing valuable information about the electronic nature of the molecule.

Table of Compounds

| Compound Name |

|---|

Computational Chemistry and Cheminformatics in the Analysis and Design of 1 3 Phenylisoxazol 5 Yl Ethanone

Molecular Modeling and Docking Simulations for Ligand-Biomolecule Interactions

Molecular modeling and docking simulations are fundamental tools in computational drug discovery, allowing for the prediction of the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. In the case of isoxazole (B147169) derivatives, these techniques have been instrumental in identifying potential therapeutic targets and understanding the structural basis of their activity.

For instance, studies on related isoxazole-containing compounds have demonstrated their potential to interact with a variety of enzymes. Molecular docking studies on derivatives of 1-(3-substituted phenylisoxazol-5-yl)naphthalen-2-ol have been performed against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Caspase-3, key targets in cancer therapy. These studies revealed that the isoxazole moiety, along with other structural features, contributes to the binding affinity through various interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions. niscpr.res.in The docking scores for these compounds ranged from -8.2 to -9.9 kcal/mol, indicating strong binding potential. niscpr.res.in

Similarly, docking studies of quinoxaline (B1680401) derivatives, which share some structural similarities with isoxazoles, on the Epidermal Growth Factor Receptor (EGFR) have shown binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov These findings suggest that 1-(3-Phenylisoxazol-5-yl)ethanone could also be a candidate for docking studies against these and other relevant cancer-related targets. The phenyl and isoxazole rings of the compound would be expected to form key interactions within the binding pockets of such proteins.

A hypothetical docking study of this compound against a target like VEGFR-2 could reveal specific interactions. For example, the phenyl group might engage in hydrophobic interactions, while the oxygen and nitrogen atoms of the isoxazole ring could act as hydrogen bond acceptors. The acetyl group could also participate in hydrogen bonding or electrostatic interactions.

Table 1: Representative Docking Scores of Related Heterocyclic Compounds

| Compound Class | Target Protein | Docking Score Range (kcal/mol) | Reference |

| Isoxazole derivatives | VEGFR-2, Caspase-3 | -8.2 to -9.9 | niscpr.res.in |

| Quinoxaline derivatives | EGFR | -9.57 to -12.03 | nih.gov |

Quantum Mechanical Studies for Reactivity and Electronic Structure Prediction

Quantum mechanical (QM) methods are employed to provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, QM calculations, such as those based on Density Functional Theory (DFT), can be used to determine key molecular properties. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For related heterocyclic compounds, DFT analysis has been used to investigate their molecular orbital properties and has been correlated with their biological activity. nih.gov

Furthermore, QM calculations can predict spectroscopic properties such as NMR and IR spectra, which can aid in the structural confirmation of synthesized compounds. For example, in the characterization of (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one, 1D and 2D NMR spectroscopy were used to confirm its structure, with specific chemical shifts assigned to the protons and carbons of the isoxazole ring and its substituents. mdpi.com

In Silico Screening and Virtual Library Design Based on Structural Analogies

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of being active against a specific biological target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Starting with the core scaffold of this compound, a virtual library of analogues can be designed by systematically modifying its structure. For example, different substituents could be added to the phenyl ring, or the acetyl group could be replaced with other functional groups. These virtual compounds can then be screened for their potential biological activity using docking simulations and other computational tools.

This strategy has been successfully applied to other heterocyclic systems. For instance, in silico screening of 1,3,4-thiadiazole (B1197879) derivatives has been used to identify potential inhibitors of VEGFR-2. mdpi.com Similarly, virtual screening of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has led to the identification of promising multi-target candidates with antioxidant and anti-diabetic activities. nih.gov

Predictive Algorithms for Biological Activity and Interaction Profiling

Predictive algorithms, often based on machine learning and statistical models, are used to forecast the biological activity and potential off-target interactions of a compound based on its chemical structure. These models are trained on large datasets of known active and inactive compounds.

For this compound, predictive models can be used to estimate its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Such predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. For example, in silico ADMET screening of 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (B97240) derivatives was performed to assess their drug-likeness. neliti.com

Furthermore, these algorithms can predict the likely biological targets of a compound, a process known as target fishing or interaction profiling. This can help in identifying the mechanism of action of a new compound or in repurposing existing drugs for new indications.

Table 2: Predicted ADMET Properties for a Hypothetical Isoxazole Derivative

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | < 5 | Optimal lipophilicity for oral bioavailability |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| BBB Permeability | Low to moderate | Potential for CNS or peripheral action |

Advanced Bioinformatic Approaches for Systems-Level Chemical Biology

Advanced bioinformatic approaches integrate data from genomics, proteomics, and chemical biology to understand the effects of a compound on a systems level. For a compound like this compound, these methods can be used to place its predicted biological activities within the context of cellular pathways and networks.

By mapping the predicted targets of the compound onto protein-protein interaction networks, it is possible to identify the biological processes that are likely to be modulated by its activity. This can provide insights into its potential therapeutic effects and possible side effects. For example, if docking studies predict that this compound binds to a specific kinase, bioinformatics tools can be used to identify the downstream signaling pathways that are regulated by that kinase.

Pivotal Roles of 1 3 Phenylisoxazol 5 Yl Ethanone and Its Analogues in Medicinal Chemistry and Biological Research

Strategic Development of Isoxazole-Containing Pharmacophores for Therapeutic Applications

The isoxazole (B147169) moiety is a key pharmacophore in numerous clinically used drugs, including the antibacterial agent sulfamethoxazole (B1682508) and the anti-inflammatory drug valdecoxib (B1682126). nih.govresearchgate.net The strategic development of isoxazole-containing compounds is driven by their ability to engage with a variety of biological targets through different types of interactions, including hydrogen bonding and π-π stacking. researchgate.net Medicinal chemists have extensively explored the synthesis of isoxazole derivatives to modulate their biological activity, selectivity, and metabolic stability. rsc.orgresearchgate.net The phenylisoxazole core, in particular, serves as a versatile template for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. nih.gov

Discovery of Antimicrobial Agents

The isoxazole scaffold is a well-established framework in the design of antimicrobial agents. arcjournals.orgipindexing.com While specific studies on the antimicrobial properties of 1-(3-Phenylisoxazol-5-yl)ethanone are not extensively documented, research on its analogues highlights the potential of the phenylisoxazole core in combating microbial infections. nih.gov For instance, a series of 4-nitro-3-phenylisoxazole derivatives have demonstrated potent antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis. nih.govrsc.org The introduction of a nitro group at the 4-position of the isoxazole ring was found to be crucial for the observed antibacterial effects. nih.gov

Furthermore, other isoxazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. researchgate.netscientifictemper.comnih.gov For example, some isoxazolyl pyrimido[4,5-b]quinolines have exhibited significant antimicrobial activity. nih.gov The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov

Table 1: Antimicrobial Activity of Selected Isoxazole Analogues

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodis | Potent antibacterial activity | nih.gov, rsc.org |

| Isoxazolyl pyrimido[4,5-b]quinolines | Various bacteria and fungi | Significant antimicrobial activity | nih.gov |

Advancements in Anticancer Compound Research and Target Identification

The phenylisoxazole scaffold has emerged as a promising template for the development of novel anticancer agents. researchgate.netespublisher.com Although direct anticancer studies on this compound are limited, numerous analogues have been investigated for their cytotoxic effects against various cancer cell lines. researchgate.netnih.govnih.gov These compounds exert their anticancer activity through diverse mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as acetyl-CoA carboxylase (ACC) and heat shock protein 90 (HSP90). researchgate.netnih.gov

A series of 4-phenoxy-phenyl isoxazoles were identified as novel ACC inhibitors with potent anti-proliferative activity against human lung (A549), liver (HepG2), and breast (MDA-MB-231) cancer cells. nih.gov Some of these compounds induced cell cycle arrest at the G0/G1 phase and promoted apoptosis. nih.gov Similarly, phenyl-isoxazole-carboxamide derivatives have been synthesized and shown to possess potent to moderate activity against hepatocellular carcinoma (Hep3B) and breast carcinoma (MCF-7) cell lines. researchgate.net The structural features of the isoxazole ring enable these compounds to bind to various oncogenic proteins, making them attractive candidates for targeted cancer therapy. researchgate.netguidechem.com

Table 2: Anticancer Activity of Selected Phenylisoxazole Analogues

| Compound/Analogue Series | Cancer Cell Line(s) | Mechanism of Action/Target | Reference |

|---|---|---|---|

| 4-Phenoxy-phenyl isoxazoles | A549, HepG2, MDA-MB-231 | Acetyl-CoA carboxylase (ACC) inhibition, G0/G1 cell cycle arrest, apoptosis induction | nih.gov |

| Phenyl-isoxazole-carboxamide derivatives | Hep3B, MCF-7, HeLa | Cytotoxic activity | researchgate.net |

| Isoxazole-amide analogues | Hep3B, HeLa, MCF-7 | G2/M phase delay, apoptosis induction | nih.gov |

Design of Anti-inflammatory Modulators

For instance, certain isoxazole derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity in carrageenan-induced paw edema models. nih.govscholarsresearchlibrary.com The anti-inflammatory effect of these compounds is often linked to their ability to suppress the production of pro-inflammatory mediators. nih.govnih.gov The development of isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones has also led to the discovery of compounds with potent anti-inflammatory and analgesic activities. nih.gov

Exploration of Neuroprotective and Central Nervous System Agents

The isoxazole scaffold has been explored for the development of agents targeting the central nervous system (CNS), including neuroprotective compounds. nih.govrsc.orgnih.gov The ability of isoxazole derivatives to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for treating neurodegenerative disorders. nih.govresearchgate.net While research specifically on this compound in this area is sparse, the broader class of isoxazoles has shown potential. nih.govnih.gov

For example, certain isoxazole derivatives have been investigated for their potential in managing Alzheimer's disease. nih.gov Additionally, some isoxazole-containing compounds have been designed as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in pain and CNS disorders. nih.gov

Investigation of Antioxidant Scaffolds

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of great therapeutic interest. nih.govturkjps.org The isoxazole ring has been incorporated into various scaffolds to explore their antioxidant potential. nih.govresearchgate.netresearchgate.net Although specific antioxidant studies on this compound are not widely reported, its analogues have been evaluated for their ability to scavenge free radicals. nih.govnih.govresearchgate.net

For example, a study on fluorophenyl-isoxazole-carboxamide derivatives revealed potent DPPH free radical scavenging activity, with some compounds showing higher potency than the standard antioxidant Trolox. nih.gov In another study, certain isoxazole-amide analogues were also found to exhibit antioxidant activity. nih.gov The antioxidant properties of these compounds are beneficial as they can help mitigate cellular damage caused by reactive oxygen species. nih.gov

Table 3: Antioxidant Activity of Selected Isoxazole Analogues

| Compound/Analogue Series | Assay | Activity | Reference |

|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamides | DPPH radical scavenging | Potent antioxidant activity, higher than Trolox for some compounds | nih.gov |

| Isoxazole-amide analogues | DPPH assay | Antioxidant activity | nih.gov |

Development of Anti-Prion Therapeutic Leads

Prion diseases are fatal neurodegenerative disorders for which there is currently no effective treatment. nih.govnih.gov The development of anti-prion therapeutics is a critical area of research, and various chemical scaffolds are being investigated for their ability to inhibit the conversion of the cellular prion protein (PrPC) to its misfolded, pathogenic form (PrPSc). acs.orgtandfonline.com While specific studies on this compound as an anti-prion agent are not available, the general class of heterocyclic compounds is of interest in this field. omu.edu.tr The search for effective anti-prion compounds has involved high-throughput screening of diverse chemical libraries, and isoxazole derivatives, with their proven track record in targeting other CNS disorders, could represent a potential starting point for the design of novel anti-prion agents. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For isoxazole derivatives, including analogues of this compound, SAR investigations guide the rational design of more potent and selective therapeutic agents. rsc.orgnih.gov

Research has shown that the nature and position of substituents on both the phenyl and isoxazole rings play a pivotal role in determining the bioactivity of these compounds. nih.gov For instance, in the development of anticancer agents, specific modifications to the this compound scaffold have led to compounds with significant cytotoxic effects against various cancer cell lines. nih.gov A study on 3-(3-phenyl-isoxazol-5-yl) substituted 4(3H)-quinazolinone derivatives revealed that these compounds exhibited antineoplastic activity against several human cancer cell lines, with the most active showing IC50 values between 16-30 microM. nih.gov

Systematic alterations of the core structure help in identifying key pharmacophoric features. For example, the introduction of different substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets. Similarly, modifications at the 5-position of the isoxazole ring, where the ethanone (B97240) group is located in the parent compound, can lead to analogues with varied biological profiles.

A representative, though generalized, SAR study on a series of hypothetical this compound analogues might reveal trends as shown in the table below. Such studies often explore how different functional groups at various positions impact a specific biological activity, such as enzyme inhibition or cytotoxicity.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical this compound Analogues

| Compound | R1 (Phenyl Ring Substitution) | R2 (Position 5 Substitution) | Biological Activity (e.g., IC50 in µM) |

|---|---|---|---|

| Parent | -H | -C(O)CH3 | 50 |

| Analogue A | 4-Cl | -C(O)CH3 | 25 |

| Analogue B | 4-OCH3 | -C(O)CH3 | 75 |

| Analogue C | -H | -C(O)NH2 | 40 |

| Analogue D | 4-Cl | -C(O)NH2 | 15 |

This table is for illustrative purposes and does not represent actual experimental data.

This illustrative data suggests that an electron-withdrawing group like chlorine at the para-position of the phenyl ring (Analogue A) may enhance activity, while an electron-donating group like methoxy (B1213986) (Analogue B) may decrease it. Furthermore, converting the ethanone's methyl group to an amide (Analogue C and D) could also influence the activity, with the combination of a chloro and an amide group (Analogue D) potentially leading to the most potent compound in this hypothetical series. These types of SAR studies are crucial for optimizing lead compounds in drug discovery. nih.gov

Methodological Approaches to Elucidating Molecular and Biological Interactions

Understanding the precise molecular interactions of this compound and its analogues is critical to deciphering their mechanisms of action. A variety of advanced analytical techniques are employed to study these interactions at a molecular and systemic level.

Affinity chromatography is a powerful technique for studying and purifying biomolecules based on specific, reversible interactions. nih.gov In the context of isoxazole derivatives, this method can be used to identify their protein targets. By immobilizing an analogue of this compound onto a stationary phase, a chromatography column can be created that selectively retains proteins from a biological sample that bind to the compound. nih.govunc.edu

High-Performance Affinity Chromatography (HPAC) is an advanced form of this technique that utilizes high-pressure systems, offering improved resolution and faster analysis times. rsc.org HPAC can be used for:

Target Identification: Isolating and identifying specific proteins that interact with the isoxazole derivative.

Binding Affinity Determination: Quantifying the strength of the interaction (binding constants) between the compound and its target protein. nih.gov

Competitive Binding Studies: Elucidating the specific binding site on a target protein by observing how the compound competes with known ligands. nih.gov

For example, an HPAC column with an immobilized analogue of this compound could be used to screen a cell lysate. The proteins that bind to the column can then be eluted and identified using techniques like mass spectrometry, revealing the molecular targets of the compound.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Interaction metabolomics investigates how the metabolome is altered by exposure to multiple chemicals, revealing synergistic or antagonistic effects. When studying a compound like this compound, this approach can uncover how it perturbs metabolic pathways, especially when used in combination with other drugs.

By treating a biological system (e.g., cell culture or an animal model) with the isoxazole derivative alone and in combination with another agent, and then analyzing the resulting changes in the metabolome, researchers can identify:

Metabolic pathways that are significantly altered.

Biomarkers of the compound's effect or synergy.

Unexpected off-target effects.

This information is crucial for understanding the holistic biological impact of the compound and for developing effective combination therapies.

Systems toxicology integrates traditional toxicology with quantitative analysis of large-scale molecular datasets (genomics, proteomics, metabolomics) to create predictive models of toxicity. nih.gov This framework aims to understand the broader biological perturbations caused by a chemical, moving beyond a single endpoint to a network-level view of its effects. ebrary.net

For an isoxazole derivative, a systems toxicology approach would involve:

Data Acquisition: Exposing a model system to the compound and collecting high-throughput data (e.g., gene expression changes, protein level changes).

Network Construction: Building biological network models that represent the normal physiological state.

Perturbation Analysis: Mapping the data onto these networks to see how the compound perturbs them, identifying key nodes and pathways that are affected. ebrary.net

Model Development: Creating computational models that can predict the toxic potential of new analogues based on their chemical structure and the perturbations they are predicted to cause.

This approach provides a comprehensive understanding of the compound's mechanism of action and potential adverse outcomes, facilitating a more informed and safer drug development process. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Phenylisoxazol-5-yl)ethanone and its derivatives in medicinal chemistry applications?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, coupling 2-bromo-1-(3-phenylisoxazol-5-yl)ethanone with substituted amines (e.g., pyridin-2-ylamine derivatives) under reflux conditions in polar solvents like DMF or ethanol yields thiazole- or pyrazole-linked derivatives. Typical yields range from 58% to 63%, with purification via recrystallization or column chromatography. Characterization employs NMR, NMR, and LCMS to confirm structure and purity .

Table 1: Representative Synthesis Conditions

| Derivative | Reactant | Solvent | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| Compound 27 | Pyridin-2-ylamine | DMF | 63 | NMR, LCMS |

| Compound 41 | 4-Methoxypyridin-2-amine | Ethanol | 58 | NMR, NMR |

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : NMR (400 MHz) in DMSO- identifies proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm, isoxazole protons at δ 6.5–7.0 ppm). NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbon signals .

- LCMS : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., m/z 335 for Compound 27) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for related ethanone derivatives, which recommend avoiding ingestion and ensuring proper ventilation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?

- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with gradient corrections and exact exchange terms (e.g., 20% Hartree-Fock exchange) optimize molecular geometries and calculate HOMO-LUMO gaps. Basis sets such as 6-31G(d) model electron distribution, aiding in reactivity predictions. DFT studies on similar ethanones show average deviations of <3 kcal/mol in thermochemical data .

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methodological Answer : Para-substitutions on aromatic rings enhance bioactivity. For example, 4-chlorophenyl or 4-(dimethylamino)phenyl groups in oxadiazole derivatives increase antimicrobial potency against S. aureus and P. aeruginosa. Structure-activity relationship (SAR) studies correlate electron-withdrawing groups (e.g., -Cl) with improved membrane penetration .

Q. What computational approaches are used to analyze vibrational spectra and molecular docking of ethanone derivatives?

- Methodological Answer :

- Vibrational Analysis : FT-IR spectra combined with DFT calculations assign vibrational modes (e.g., C=O stretch at ~1700 cm). Natural Bond Orbital (NBO) analysis evaluates charge transfer interactions .

- Molecular Docking : AutoDock or Schrödinger Suite docks derivatives into protein targets (e.g., prion proteins). Scoring functions assess binding affinities, guided by HOMO-LUMO energy gaps and electrostatic potential maps .

Key Considerations for Experimental Design

- Contradictory Data : Discrepancies in reaction yields (e.g., 58% vs. 63%) may arise from solvent polarity or reactant purity. Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and compare experimental spectra with DFT-predicted shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.